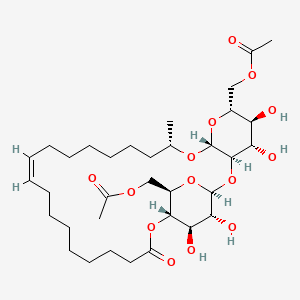

Lactonic Sophorolipid

Description

Properties

IUPAC Name |

[(1S,3R,4S,5S,6R,8R,10S,17Z,28S,29R,31R,32R)-29-(acetyloxymethyl)-4,5,31,32-tetrahydroxy-10-methyl-26-oxo-2,7,9,27,30-pentaoxatricyclo[26.2.2.03,8]dotriacont-17-en-6-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56O14/c1-21-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-26(37)47-31-25(20-43-23(3)36)46-33(30(41)29(31)40)48-32-28(39)27(38)24(19-42-22(2)35)45-34(32)44-21/h4-5,21,24-25,27-34,38-41H,6-20H2,1-3H3/b5-4-/t21-,24+,25+,27+,28-,29+,30+,31+,32+,33-,34+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTXYHUVJIPSDT-GNUCGHNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCC=CCCCCCCCC(=O)OC2C(OC(C(C2O)O)OC3C(C(C(OC3O1)COC(=O)C)O)O)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCCCC/C=C\CCCCCCCC(=O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O1)COC(=O)C)O)O)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Lactonic Sophorolipids from Starmerella bombicola

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of lactonic sophorolipids, a class of glycolipid biosurfactants produced by the yeast Starmerella bombicola. Sophorolipids are gaining significant attention across various industries, including pharmaceuticals, cosmetics, and bioremediation, due to their biodegradability, low toxicity, and potent biological activities.[1] This document details the recently revised biosynthetic pathway, provides in-depth experimental protocols for their production and purification, and presents key quantitative data for researchers in the field.

Introduction to Sophorolipids

Sophorolipids (SLs) are secondary metabolites produced by several yeast species, with Starmerella bombicola being the most prolific and commercially utilized producer.[1][2] These amphiphilic molecules consist of a hydrophilic sophorose head (a disaccharide of glucose) linked to a hydrophobic fatty acid tail, typically of 16 or 18 carbons.[2]

SLs are produced as a mixture of structurally related congeners, primarily categorized into two forms:

-

Acidic Sophorolipids: The carboxylic acid end of the fatty acid tail is free, rendering the molecule more hydrophilic and an excellent foaming agent.[2][3]

-

Lactonic Sophorolipids: The carboxylic acid end is intramolecularly esterified, typically at the 4''-hydroxyl group of the sophorose sugar, forming a macrocyclic lactone.[2][4] This lactonic form is more lipophilic, exhibits superior surface tension reduction, and demonstrates enhanced antimicrobial and cytotoxic activities, making it of particular interest for drug development.[2][5]

Discovery and the Revised Biosynthetic Pathway

The biosynthesis of sophorolipids in S. bombicola is orchestrated by a well-defined gene cluster.[1] For years, it was believed that the final step in the formation of lactonic sophorolipids was the intramolecular esterification (lactonization) of the acidic form, catalyzed by an enzyme named Starmerella bombicola lactone esterase (SBLE).[1][6]

However, recent research has led to a significant revision of this pathway.[7] It has been discovered that bolaform sophorolipids, which contain a second sophorose molecule attached to the carboxylic end of the fatty acid, are the true intermediates.[7][8] The SBLE enzyme functions not as a simple lactonase but as a transesterase .[1][8] It catalyzes the conversion of bolaform SLs into lactonic SLs by releasing the terminal sophorose molecule.[7] The degree of acetylation on the bolaform intermediate appears to direct the SBLE's activity towards either transesterification (for highly acetylated forms) or hydrolysis to acidic SLs (for low or non-acetylated forms).[7]

This new understanding of the biosynthetic pathway opens up novel strategies for metabolic engineering to produce designer sophorolipids with tailored properties.[1]

References

- 1. Revision of the sophorolipid biosynthetic pathway in Starmerella bombicola based on new insights in the substrate profile of its lactone esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sophorolipid - Wikipedia [en.wikipedia.org]

- 3. jrhessco.com [jrhessco.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Comparison of inhibitory effects and mechanisms of lactonic sophorolipid on different pathogenic bacteria [frontiersin.org]

- 6. Exoproteome analysis of Starmerella bombicola results in the discovery of an esterase required for lactonization of sophorolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bubbling insights: unveiling the true sophorolipid biosynthetic pathway by Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidaion of Lactonic Sophorolipid Congeners

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of lactonic sophorolipid congeners. Sophorolipids, a class of glycolipid biosurfactants produced by yeasts such as Starmerella bombicola, exhibit significant structural diversity, leading to a wide range of physicochemical and biological properties.[1][2] The lactonic form, in which the carboxylic acid group of the fatty acid is esterified to the 4''-hydroxyl of the sophorose head group, is of particular interest due to its potent antimicrobial and cytotoxic activities.[3][4] Accurate structural characterization is paramount for understanding structure-activity relationships and for the development of novel applications in the pharmaceutical and biotechnological sectors.

Overview of Analytical Workflow

The structural elucidation of this compound congeners is a multi-step process that involves the separation of complex mixtures followed by detailed spectroscopic analysis. A typical workflow integrates chromatographic techniques for isolation and purification with mass spectrometry and nuclear magnetic resonance spectroscopy for definitive structural assignment.

Caption: A generalized workflow for the structural elucidation of this compound congeners.

Experimental Protocols

Production and Extraction of Sophorolipids

Sophorolipids are typically produced via fermentation using strains of Starmerella bombicola.[5][6] The composition of the fermentation medium, particularly the carbon and nitrogen sources, significantly influences the congener profile.[7][8]

Protocol for Sophorolipid Production:

-

Inoculum Preparation: Prepare a pre-culture of S. bombicola in a suitable medium such as Yeast extract-Peptone-Dextrose (YPD) broth and incubate at 30°C for 24-48 hours.[9][10]

-

Fermentation: Inoculate the main culture medium, which typically contains a hydrophilic carbon source (e.g., glucose) and a hydrophobic carbon source (e.g., rapeseed oil or oleic acid), with the pre-culture.[5] Fermentation is carried out in a fermenter with controlled pH, temperature, and aeration.[5]

-

Extraction: After fermentation, the sophorolipids can be extracted from the broth. A common method involves liquid-liquid extraction with ethyl acetate.[9] The crude extract is then often washed with hexane to remove residual fatty acids.[11] For purification of specific forms, column chromatography can be employed.[12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of sophorolipid congeners.[14][15] Reversed-phase chromatography is most commonly used, where the retention time of congeners is influenced by their hydrophobicity.[16] Factors such as lactonization, fatty acid chain length, degree of unsaturation, and acetylation increase retention time.[16]

Protocol for HPLC Analysis:

-

Column: A C18 reversed-phase column is typically used.[5][17]

-

Mobile Phase: A gradient of acetonitrile (ACN) and water, often with a modifier like formic acid (0.1%) to improve peak shape, is employed.[17]

-

Flow Rate: A typical flow rate is between 0.3 and 1.5 mL/min.[15][17]

-

Detection: UV detection at a low wavelength (e.g., 198 nm) is effective for sophorolipids as they lack a strong chromophore.[15] A Charged Aerosol Detector (CAD) can also be used for more uniform response.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive detection and structural information provided by mass spectrometry. Electrospray ionization (ESI) is a common ionization source for sophorolipid analysis.[16][17]

Protocol for LC-MS Analysis:

-

LC System: An HPLC or UHPLC system with a C18 column is coupled to the mass spectrometer.[16]

-

Ionization: ESI is typically used in both positive and negative ion modes. In positive mode, adducts such as [M+Na]+ or [M+NH4]+ are often observed.[16][18] In negative mode, the deprotonated molecule [M-H]- is detected.[16]

-

Mass Analyzer: A variety of mass analyzers can be used, including time-of-flight (TOF) and quadrupole instruments.[9]

-

Tandem MS (MS/MS): Fragmentation of parent ions is performed to obtain structural information. The fragmentation patterns can reveal details about the fatty acid chain, the sophorose unit, and the positions of acetyl groups.[16][19]

Caption: A simplified representation of fragmentation pathways for lactonic sophorolipids in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of sophorolipids.[1][5] 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to determine the complete structure, including the position of acetyl groups and the site of lactonization.

Protocol for NMR Analysis:

-

Sample Preparation: Purified sophorolipid congeners are dissolved in a suitable deuterated solvent, such as methanol-d4 (CD3OD) or chloroform-d (CDCl3).[5]

-

1D NMR:

-

¹H NMR: Provides information on the number and environment of protons. Key signals include those for anomeric protons, acetyl groups, and protons on the fatty acid chain.[5][8]

-

¹³C NMR: Shows the signals for all carbon atoms in the molecule. The chemical shifts are indicative of the functional groups present.[20]

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the sophorose and fatty acid moieties.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the linkages between the sophorose and fatty acid, the position of acetyl groups, and the lactonization site.

-

Quantitative Data

The following tables summarize typical mass spectrometric and NMR data for a common this compound congener, the diacetylated C18:1 this compound.

Table 1: Mass Spectrometric Data for Diacetylated C18:1 this compound

| Adduct | Observed m/z |

| [M+Na]⁺ | 711 |

| [M+NH₄]⁺ | ~706 |

| [M-H]⁻ | 687 |

Note: Exact m/z values may vary slightly depending on the instrument and calibration.

Table 2: Key ¹H NMR Chemical Shifts for Diacetylated C18:1 this compound (in CD₃OD)

| Proton Assignment | Chemical Shift (ppm) |

| H-1' (Anomeric) | ~4.45 |

| H-1'' (Anomeric) | ~4.55 |

| Acetyl Protons | ~2.05, ~2.10 |

| Olefinic Protons | ~5.35 |

| H-4'' (Lactone) | Shifted downfield |

Table 3: Key ¹³C NMR Chemical Shifts for Diacetylated C18:1 this compound (in CD₃OD)

| Carbon Assignment | Chemical Shift (ppm) |

| C-1' (Anomeric) | ~103 |

| C-1'' (Anomeric) | ~104 |

| Acetyl Carbonyls | ~172-174 |

| Olefinic Carbons | ~130 |

| C-4'' (Lactone) | Shifted downfield |

Conclusion

The structural elucidation of this compound congeners requires a synergistic approach combining advanced separation and spectroscopic techniques. The detailed protocols and data presented in this guide provide a solid foundation for researchers in the field. A thorough understanding of these methods is essential for the continued exploration of the vast structural and functional diversity of sophorolipids, paving the way for their application in drug development and other high-value areas.

References

- 1. Structural characterization of novel sophorolipid biosurfactants from a newly identified species of Candida yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Updated component analysis method for naturally occurring sophorolipids from Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterisation and Application Studies of Sophorolipid Biosurfactant by Candida tropicalis RA1 - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 10. A novel sophorolipids extraction method by yeast fermentation process for enhanced skin efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. data.epo.org [data.epo.org]

- 13. WO2022234966A1 - Method for purifying sophorolipid - Google Patents [patents.google.com]

- 14. Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Uncovering the fragmentation and separation characteristics of sophorolipid biosurfactants with LC-MS-ESI - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Revision of the sophorolipid biosynthetic pathway in Starmerella bombicola based on new insights in the substrate profile of its lactone esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lactonic Sophorolipid Biosynthesis Pathway and its Core Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lactonic sophorolipid biosynthesis pathway, focusing on the core enzymatic players and the latest understanding of the synthesis mechanism. It is designed to be a valuable resource for researchers in microbiology, biotechnology, and pharmacology, offering detailed data, experimental methodologies, and a clear visualization of the biochemical cascade.

Introduction: Sophorolipids as High-Value Biosurfactants

Sophorolipids (SLs) are glycolipid biosurfactants produced predominantly by non-pathogenic yeast species, most notably Starmerella bombicola (formerly Candida bombicola). These molecules consist of a hydrophilic sophorose head (a glucose disaccharide) linked to a hydrophobic long-chain hydroxy fatty acid. SLs exist in two primary forms: an open, acidic structure and a closed, lactonic form, where the fatty acid's carboxyl group forms an intramolecular macrocyclic ester.

The lactonic form is of particular interest due to its enhanced surface activity and potent biological properties, including antimicrobial, antiviral, and anti-cancer activities, making it a prime candidate for applications in pharmaceuticals, cosmetics, and bioremediation. Understanding the biosynthetic pathway is critical for metabolic engineering efforts aimed at maximizing the yield and purity of these valuable compounds.

The Revised this compound Biosynthesis Pathway

The biosynthesis of lactonic sophorolipids is a multi-step enzymatic process that occurs in the stationary phase of yeast growth, often triggered by nitrogen limitation. The genes encoding the core biosynthetic enzymes are typically found in a single gene cluster.[1][2] Recent research has significantly revised the final step of lactonization, revealing a more complex and elegant mechanism than previously understood.[2][3][4][5]

The pathway can be summarized in the following key stages:

-

Fatty Acid Hydroxylation: The process initiates with the hydroxylation of a long-chain fatty acid (typically C16 or C18) at its terminal (ω) or sub-terminal (ω-1) position. This reaction is catalyzed by a cytochrome P450 monooxygenase.

-

Stepwise Glycosylation: The hydroxylated fatty acid is then sequentially glycosylated. The first glucose molecule is transferred from UDP-glucose to the hydroxyl group of the fatty acid, forming a glucolipid. A second glucose molecule is then added to the first, creating the characteristic sophorose moiety and resulting in the formation of an acidic sophorolipid.

-

Acetylation: The sophorose head group can be acetylated at the 6' and/or 6'' positions, a reaction catalyzed by a specific acetyltransferase. Acetylation is not a prerequisite for lactonization but influences the final properties of the molecule.

-

Bolaform Intermediate Synthesis: In a key revision to the pathway, it is now understood that the glucosyltransferases can add an additional sophorose group to the free carboxyl end of the acidic sophorolipid, creating a symmetrical "bolaform" sophorolipid.[6][7][8]

-

Intramolecular Transesterification: The final step is the formation of the lactone ring. This is not a direct lactonization of the acidic sophorolipid as once thought. Instead, the enzyme Starmerella bombicola lactone esterase (SBLE) acts as a transesterase . It catalyzes an intramolecular transesterification reaction on the bolaform sophorolipid, where one sophorose head group acts as a leaving group, resulting in the formation of the this compound and the release of sophorose.[2][3][4][9]

Pathway Visualization

The following diagram illustrates the revised biosynthetic pathway for lactonic sophorolipids.

Caption: Revised this compound Biosynthesis Pathway.

Key Biosynthetic Enzymes

The synthesis of lactonic sophorolipids is orchestrated by a dedicated set of enzymes, each with a specific catalytic function.

Cytochrome P450 Monooxygenase (CYP52M1)

-

Function: CYP52M1 catalyzes the first and rate-limiting step in the pathway: the terminal (ω) or sub-terminal (ω-1) hydroxylation of a fatty acid.[10] This introduces the hydroxyl group necessary for the subsequent glycosylation steps. The enzyme is an NADPH-dependent, membrane-bound protein.[11]

-

Substrate Specificity: It preferentially oxidizes C16 to C20 fatty acids, with a higher efficiency for oleic acid (C18:1) compared to saturated or more unsaturated fatty acids of the same length.[12][13]

-

Genetic Evidence: Disruption of the cyp52M1 gene completely abolishes sophorolipid production, confirming its essential role. This phenotype can be rescued by supplying the culture with pre-hydroxylated fatty acids.[1][2]

UDP-Glucosyltransferases (UGTA1 and UGTB1)

-

Function: These two enzymes work in a stepwise manner to glycosylate the hydroxylated fatty acid using UDP-glucose as the sugar donor.[14][15]

-

Genetic Evidence: Deletion of ugtA1 blocks the entire pathway, resulting in no glycolipid production.[14] Deletion of ugtB1 leads to the accumulation and secretion of glucolipids instead of sophorolipids.[15]

-

Promiscuous Activity: These enzymes also exhibit promiscuous activity by glycosylating the carboxyl end of acidic sophorolipids to form the bolaform intermediates, a crucial step for lactonization.[7][16]

Acetyltransferase (AT)

-

Function: This enzyme is responsible for the acetylation of the sophorose head group at the 6' and/or 6'' positions, transferring an acetyl group from acetyl-CoA.[17] This modification affects the physicochemical properties of the final sophorolipid, such as its solubility and biological activity.

-

Genetic Evidence: Creating a Δat deletion mutant results in the exclusive production of unacetylated sophorolipids.[18]

Sophorolipid Lactone Esterase (SBLE)

-

Function: Initially identified as a lactone esterase responsible for the direct intramolecular cyclization of acidic sophorolipids, SBLE's function has been revised. It is now characterized as a transesterase .[2][3][4] It acts on the bolaform sophorolipid intermediate, catalyzing an intramolecular transesterification that results in the formation of the lactone ring and the release of a sophorose molecule.[9]

-

Genetic Evidence: A knockout of the sble gene prevents the formation of lactonic sophorolipids, leading to the accumulation of acidic and bolaform sophorolipids.[7][16][19]

Quantitative Data Summary

The following tables summarize key quantitative data related to enzyme properties and sophorolipid production.

Table 1: Properties of Key Biosynthetic Enzymes

| Enzyme | Gene Name | Optimal pH | Optimal Temperature (°C) | Kinetic Parameters (Substrate) | Reference(s) |

| Cytochrome P450 | cyp52M1 | 7.0 | 25-30 | K_m_ = 40 µM (Oleic Acid)K_m_ = 68 µM (Linoleic Acid)K_m_ = 46 µM (Arachidonic Acid) | [11][12] |

| Lactone Esterase | sble | 3.5 - 6.0 | 20-50 | - | [1][19] |

Table 2: Sophorolipid Production Yields in Starmerella bombicola

| Strain Type | Genetic Modification | Substrate(s) | Product Titer (g/L) | Reference(s) |

| Wild-Type | - | Glucose, Rapeseed Oil | >300 | |

| Engineered | Δat (acetyltransferase knockout) | Rapeseed Oil | 5.0 ± 0.7 (unacetylated SLs) | [18] |

| Engineered | ΔatΔsble | Not specified | 27.7 (74% bolaform SLs) | [16] |

| Engineered | ΔrlpΔleu3Δztf1 | Not specified | 97.44 | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments in sophorolipid research.

Sophorolipid Extraction and Purification

This protocol describes a standard method for the extraction and purification of sophorolipids from a fermentation broth.

1. Extraction: a. Centrifuge the fermentation broth (e.g., 10,000 x g for 15 minutes) to pellet the yeast cells. b. Collect the cell-free supernatant. c. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant in a separatory funnel. d. Shake vigorously for 2-3 minutes and allow the phases to separate. e. Collect the upper organic (ethyl acetate) phase. f. Repeat the extraction on the aqueous phase two more times to maximize yield. g. Combine all organic phases and evaporate the solvent under vacuum using a rotary evaporator to obtain the crude sophorolipid extract.

2. Silica Gel Column Chromatography: a. Column Preparation: i. Select a glass column of appropriate size (e.g., 24 cm x 3.0 cm).[6] ii. Plug the bottom of the column with a small piece of cotton. iii. Prepare a slurry of silica gel (mesh size 60-120) in the initial elution solvent (e.g., 100% chloroform). iv. Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Allow the silica to settle.[1][12] v. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition. b. Sample Loading: i. Dissolve the crude sophorolipid extract (e.g., 1 g) in a minimal volume of chloroform (e.g., 10 mL).[6] ii. Carefully pipette the dissolved sample onto the top of the silica gel column. iii. Allow the sample to fully adsorb into the silica bed. c. Elution: i. Begin elution with 100% chloroform. ii. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A common gradient is from 100:0 to 50:50 chloroform:methanol.[6] iii. Collect fractions of the eluate in separate tubes. d. Analysis and Recovery: i. Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the purified sophorolipids. ii. Pool the desired fractions and remove the solvent by vacuum evaporation to yield the purified product.

In-Vitro Glucosyltransferase (UGTA1) Activity Assay

This protocol is adapted from methodologies used to confirm the function of UGTA1.

1. Preparation of Cell Lysate: a. Grow the appropriate S. bombicola strain (e.g., a ugtB1 deletion mutant to specifically assay UGTA1 activity) in a suitable production medium. b. Harvest cells during the stationary phase by centrifugation. c. Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.7). d. Resuspend the cells in the same buffer and lyse them using methods such as sonication or bead beating on ice. e. Centrifuge the lysate at high speed (e.g., >12,000 x g) to pellet cell debris. The resulting supernatant is the soluble protein fraction used as the enzyme source.

2. Enzyme Reaction: a. Prepare a reaction mixture in a microcentrifuge tube containing:

- Soluble protein fraction (e.g., 200 µL)

- UDP-glucose (final concentration 2 mM)

- Hydroxy fatty acid acceptor (e.g., 17-hydroxyoctadecenoic acid, final concentration 2 mM)

- Reaction buffer (50 mM KH_2_PO_4, pH 7.7) to a final volume of 250 µL. b. Prepare blank reactions by omitting either the protein solution, the UDP-glucose donor, or the fatty acid acceptor. c. Incubate all reactions at 30°C for a set time (e.g., 3 hours).

3. Product Extraction and Analysis: a. Stop the reaction by adding 200 µL of 2 N HCl. b. Extract the glycolipid product by adding 800 µL of a diethyl ether:ethyl acetate (1:1) mixture and vortexing. c. Centrifuge to separate the phases and carefully collect the organic (upper) layer. d. Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol). e. Analyze the product for the formation of glucolipid using High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD) or LC-MS.[8]

CRISPR-Cas9 Mediated Gene Knockout in S. bombicola

This section outlines a general workflow for gene disruption using the CRISPR-Cas9 system, which has been successfully adapted for S. bombicola.[4][9]

1. Design and Construction of gRNA Expression Cassette: a. Identify the target gene for knockout (e.g., sble). b. Design one or two single guide RNAs (sgRNAs) that target a specific sequence within the gene's open reading frame, preferably near the 5' end. c. Synthesize the sgRNA sequence and clone it into a suitable expression vector for yeast, typically under the control of a strong RNA polymerase III promoter.

2. Construction of Donor DNA for Homologous Recombination: a. Design a donor DNA template that contains a selectable marker (e.g., an antibiotic resistance gene like hph for hygromycin B). b. Flank the marker gene with 1.0-1.5 kb sequences that are homologous to the regions immediately upstream and downstream of the target gene's coding sequence.[19] c. This donor DNA will be used by the cell's homology-directed repair (HDR) machinery to replace the target gene with the marker gene.

3. Co-transformation into S. bombicola: a. Prepare competent S. bombicola cells using a standard protocol (e.g., electroporation or lithium acetate method). b. Co-transform the cells with the Cas9 expression plasmid, the gRNA expression plasmid, and the linear donor DNA fragment.

4. Selection and Screening of Transformants: a. Plate the transformed cells on selective media (e.g., YPD agar containing the appropriate antibiotic, such as 500 µg/mL hygromycin B).[19] b. Incubate at 30°C until colonies appear. c. Isolate individual colonies and grow them in liquid selective media.

5. Verification of Gene Knockout: a. Extract genomic DNA from the putative mutant colonies. b. Perform diagnostic PCR using primers that flank the target gene region. A successful knockout will result in a PCR product of a different size (corresponding to the inserted marker gene) compared to the wild-type strain. c. Confirm the disruption and the absence of the wild-type allele by Sanger sequencing of the PCR product.

Conclusion

The this compound biosynthesis pathway is a sophisticated and highly regulated process. Recent discoveries, particularly the role of bolaform intermediates and the transesterase function of SBLE, have fundamentally reshaped our understanding of how the final lactone ring is formed. This knowledge, combined with detailed quantitative data and robust experimental protocols, provides a powerful toolkit for researchers. By leveraging these insights, the scientific community can further advance the metabolic engineering of Starmerella bombicola and other yeasts to produce high-purity, custom-tailored lactonic sophorolipids for a new generation of pharmaceuticals, biomaterials, and environmentally friendly chemicals.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Updated component analysis method for naturally occurring sophorolipids from Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A CRISPR-Cas9 System-Mediated Genetic Disruption and Multi-fragment Assembly in Starmerella bombicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revision of the sophorolipid biosynthetic pathway in Starmerella bombicola based on new insights in the substrate profile of its lactone esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterisation and Application Studies of Sophorolipid Biosurfactant by Candida tropicalis RA1 - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 7. documentsdelivered.com [documentsdelivered.com]

- 8. Uncovering the fragmentation and separation characteristics of sophorolipid biosurfactants with LC-MS-ESI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A CRISPR–Cas9 System-Mediated Genetic Disruption and Multi-fragment Assembly in Starmerella bombicola | CoLab [colab.ws]

- 10. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 11. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 12. Optimization and correlation of HPLC-ELSD and HPLC–MS/MS methods for identification and characterization of sophorolipi… [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | A Cumulative Effect by Multiple-Gene Knockout Strategy Leads to a Significant Increase in the Production of Sophorolipids in Starmerella Bombicola CGMCC 1576 [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Sophorolipids Production by Candida bombicola ATCC 22214 and its Potential Application in Microbial Enhanced Oil Recovery [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 19. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]

The Transesterase Function of Lactone Esterase in Sophorolipid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sophorolipids (SLs), glycolipid biosurfactants produced by the yeast Starmerella bombicola, are gaining significant attention across various industries, from pharmaceuticals to bioremediation, owing to their biodegradability and versatile physicochemical properties. The structural diversity of sophorolipids, particularly the presence of both acidic and lactonic forms, dictates their functional characteristics. Historically, the conversion of acidic to lactonic sophorolipids was attributed to the intramolecular esterification activity of a lactone esterase. However, recent groundbreaking research has redefined our understanding of this critical step. This technical guide provides an in-depth exploration of the newly elucidated role of Starmerella bombicola lactone esterase (SBLE) as a transesterase, with bolaform sophorolipids as its true substrate. We will delve into the revised biosynthetic pathway, present detailed experimental protocols for studying this system, and provide quantitative data to support the current scientific consensus.

The Evolving Role of Lactone Esterase: From Esterification to Transesterification

For years, it was understood that SBLE catalyzed the final step in lactonic sophorolipid formation through an intramolecular esterification, or lactonization, of the acidic sophorolipid precursor. This reaction was believed to be a ring-closing event forming the characteristic macrolactone structure.

However, compelling new evidence from 2024 has reshaped this model. It is now understood that SBLE functions as a transesterase . The actual substrate for SBLE is not the acidic sophorolipid, but rather a bolaform sophorolipid [1]. Bolaform sophorolipids are unique structures where a sophorose head group is attached to both ends of the fatty acid chain[2]. SBLE catalyzes an intramolecular transesterification reaction on these bolaform intermediates. In this reaction, one of the sophorose moieties acts as a leaving group, resulting in the formation of the this compound and the release of a sophorose molecule[1].

This revised understanding has significant implications for the metabolic engineering of S. bombicola to produce tailored sophorolipid profiles for specific applications.

The Revised Sophorolipid Biosynthetic Pathway

The biosynthesis of sophorolipids is a multi-step enzymatic process. The updated pathway, incorporating the transesterase activity of SBLE, is as follows:

-

Hydroxylation: A long-chain fatty acid is hydroxylated at its terminal (ω) or sub-terminal (ω-1) position by a cytochrome P450 monooxygenase.

-

First Glycosylation: A glucose molecule is added to the hydroxylated fatty acid by the UDP-glucosyltransferase UGTA1, forming a glucolipid.

-

Second Glycosylation: A second glucose molecule is attached to the first by the UDP-glucosyltransferase UGTB1, creating an acidic sophorolipid.

-

Acetylation: Acetyl groups can be added to the 6' and 6'' hydroxyl groups of the sophorose moiety by an acetyltransferase (AT).

-

Bolaform Synthesis: The glucosyltransferases can further act on the acidic sophorolipid, adding another sophorose molecule to the carboxyl end of the fatty acid, forming a bolaform sophorolipid[2][3][4].

-

Transesterification: The secreted SBLE then acts on the bolaform sophorolipid, catalyzing an intramolecular transesterification to produce the final this compound and a free sophorose molecule[1].

The degree of acetylation appears to influence the fate of the bolaform sophorolipid, with acetylated forms being preferred substrates for transesterification by SBLE[1].

Data Presentation: Quantitative Impact of Lactone Esterase

The genetic modification of the sble gene in S. bombicola has a profound and predictable impact on the composition of the sophorolipid product profile. The following tables summarize the quantitative data from studies on wild-type and genetically engineered strains.

| Strain | Genotype | Lactonic SLs | Acidic SLs | Bolaform SLs | Total SLs (g/L) | Reference |

| Wild-Type | sble+ | Present | Present | Trace amounts | >200 | [1] |

| Δsble | sble knockout | Absent | Present | Predominant | Not specified | [1][2] |

| ΔatΔsble | Acetyltransferase and sble knockout | Absent | Non-acetylated acidic | Predominant (non-acetylated) | 27.7 | [2][3][4] |

| SBLE Overexpression | Increased sble expression | ~99% of total SLs | ~1% of total SLs | Not specified | Not specified | [2] |

Table 1: Sophorolipid Production in Different S. bombicola Strains.

| Parameter | Value | Conditions | Reference |

| Optimal pH | 3.5 - 6.0 | In vitro assay | |

| Optimal Temperature | 20 - 50 °C | In vitro assay | |

| Km (for acidic SLs) | 2.9 mM | In vitro assay |

Table 2: Biochemical Properties of Starmerella bombicola Lactone Esterase (SBLE).

Experimental Protocols

Generation of a sble Knockout Mutant in S. bombicola

The targeted disruption of the sble gene is crucial for studying its function. Homologous recombination is a standard method for this purpose.

Workflow for sble Gene Knockout:

More recently, CRISPR-Cas9 based methods have been developed for more efficient gene editing in S. bombicola[5].

Heterologous Expression and Purification of SBLE

Recombinant production of SBLE is essential for in vitro characterization. Pichia pastoris is a commonly used expression host.

Methodology:

-

Codon Optimization and Cloning: The sble gene sequence is codon-optimized for P. pastoris and cloned into an expression vector (e.g., pPICZα A) with a secretion signal and a polyhistidine-tag.

-

Transformation: The linearized vector is transformed into P. pastoris by electroporation.

-

Expression: Transformants are grown in a buffered glycerol-complex medium (BMGY) and then transferred to a buffered methanol-complex medium (BMMY) to induce protein expression.

-

Purification: The secreted, His-tagged SBLE is purified from the culture supernatant using immobilized metal affinity chromatography (IMAC).

SBLE Enzymatic Assay

This assay quantifies the transesterase activity of SBLE on bolaform sophorolipids.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified bolaform sophorolipids (substrate), purified recombinant SBLE, and a suitable buffer (e.g., 50 mM sodium citrate, pH 4.5).

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a solvent like ethanol.

-

Analysis: Analyze the reaction products by HPLC or LC-MS to quantify the formation of lactonic sophorolipids and the consumption of bolaform sophorolipids.

HPLC and LC-MS Analysis of Sophorolipids

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for separating and identifying different sophorolipid congeners.

Typical HPLC-MS Parameters:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid.

-

Detection: Evaporative Light Scattering Detector (ELSD) for quantification and Mass Spectrometry (ESI-MS) for identification.

-

MS Analysis: Electrospray ionization (ESI) in both positive and negative ion modes can be used to identify the molecular weights and fragmentation patterns of different sophorolipid species.

Conclusion and Future Perspectives

The re-evaluation of the sophorolipid biosynthetic pathway, with the lactone esterase now firmly established as a transesterase acting on bolaform sophorolipids, marks a significant advancement in our understanding of these valuable biomolecules. This new paradigm opens up exciting avenues for the rational design and metabolic engineering of Starmerella bombicola to produce novel sophorolipid structures with tailored properties for specific applications in medicine, cosmetics, and beyond. Future research should focus on the detailed kinetic characterization of SBLE with various bolaform substrates, elucidating the regulatory mechanisms governing bolaform versus acidic sophorolipid production, and exploring the potential of this revised pathway for the biocatalytic synthesis of novel glycolipids. This in-depth technical guide serves as a foundational resource for researchers aiming to harness the full potential of sophorolipid biosynthesis.

References

- 1. Bubbling insights: unveiling the true sophorolipid biosynthetic pathway by Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of bolaform biosurfactants by an engineered Starmerella bombicola yeast | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of bolaform biosurfactants by an engineered Starmerella bombicola yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A CRISPR–Cas9 System-Mediated Genetic Disruption and Multi-fragment Assembly in Starmerella bombicola | CoLab [colab.ws]

The Diverse World of Lactonic Sophorolipids: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the natural structural diversity of lactonic sophorolipids, a class of glycolipid biosurfactants with significant potential in the pharmaceutical and biotechnology sectors. Tailored for researchers, scientists, and drug development professionals, this document details the biosynthesis, structural variations, and analytical methodologies pertinent to these promising compounds.

Introduction to Sophorolipids

Sophorolipids (SLs) are secondary metabolites produced by several yeast species, most notably Starmerella bombicola (formerly Candida bombicola).[1] These amphiphilic molecules consist of a hydrophilic sophorose head (a disaccharide of glucose) linked to a hydrophobic fatty acid tail. The natural product is a mixture of structurally related congeners, primarily categorized into acidic (open-chain) and lactonic (cyclic) forms.[2] Lactonic sophorolipids, formed by the intramolecular esterification of the fatty acid's carboxyl group to the sophorose moiety, exhibit distinct physicochemical and biological properties, including antimicrobial and anticancer activities, making them a focal point of research.[2]

The Biosynthetic Pathway of Sophorolipids

The production of sophorolipids is a complex metabolic process involving several key enzymatic steps. The pathway begins with the hydroxylation of a long-chain fatty acid, followed by sequential glycosylation to form the sophorose head. The final step in the formation of lactonic sophorolipids is an intramolecular transesterification reaction. A recent revision of the biosynthetic pathway suggests that bolaform sophorolipids, which have a sophorose molecule at both ends of the fatty acid, are the true intermediates for lactonization, catalyzed by the Starmerella bombicola lactone esterase (SBLE).[2][3][4]

Natural Diversity of this compound Structures

The structural diversity of lactonic sophorolipids arises from several factors, including the producing yeast strain, the carbon sources utilized during fermentation, and post-biosynthetic modifications. This diversity is primarily observed in:

-

Fatty Acid Chain Length and Unsaturation: The hydrophobic tail can vary in length (typically C16 or C18) and may contain one or more double bonds.

-

Degree of Acetylation: The hydroxyl groups of the sophorose moiety can be acetylated, leading to mono- or di-acetylated forms.

-

Position of Lactonization: While the most common lactonization occurs at the 4''-hydroxyl group of the sophorose, esterification can also occur at the 6'- or 6''-positions.

Quantitative Production of Sophorolipids by Various Yeast Species

The yield of sophorolipids can vary significantly between different yeast species and even between different strains of the same species. The following table summarizes sophorolipid production by several yeast species.

| Yeast Species | Strain | Hydrophobic Substrate | Total Sophorolipid Yield (g/L) | This compound Yield (g/L) | Reference |

| Starmerella bombicola | ATCC 22214 | Oleic Acid | 47.24 | 13.09 | [5] |

| Starmerella bombicola | CGMCC 1576 | Cottonseed Oil | 58.4 ± 3.4 | >25.0 ± 1.9 | [6] |

| Candida apicola | NRRL Y-2481 | Oleic Acid | >40 | Not Specified | [7] |

| Candida riodocensis | NRRL Y-17646 | Oleic Acid | 20-30 | Not Specified | [8] |

| Candida stellata | NRRL Y-2482 | Oleic Acid | 10-20 | Not Specified | [8] |

| Metschnikowia churdharensis | CIG-6AT | Not Specified | Not Specified | Not Specified | [9] |

Experimental Protocols

Fermentation for Sophorolipid Production

A typical medium for sophorolipid production includes a hydrophilic carbon source (e.g., glucose), a hydrophobic carbon source (e.g., oleic acid or other vegetable oils), a nitrogen source (e.g., yeast extract), and essential mineral salts.

Example Production Medium (SL Medium): [8]

-

Glucose: 100 g/L

-

Oleic Acid: 87.5 g/L

-

Yeast Extract: 1.5 g/L

-

NH₄Cl: 4 g/L

-

KH₂PO₄·H₂O: 1 g/L

-

NaCl: 0.1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

Initial pH: 4.5

Cultures are typically grown at 25-30°C with vigorous shaking for several days.

Extraction and Purification of Lactonic Sophorolipids

The following workflow outlines a general procedure for the extraction and purification of lactonic sophorolipids from a fermentation broth.

Detailed Protocol for Crystallization of Lactonic Sophorolipids: [10][11]

-

Dissolve the crude sophorolipid extract in a suitable aqueous buffer (e.g., phosphate buffer). Acidic sophorolipids are more soluble in aqueous solutions, especially at higher pH, than lactonic sophorolipids.

-

Allow the solution to stand at a low temperature (e.g., 4°C) to facilitate the crystallization of the less soluble lactonic sophorolipids.

-

Collect the crystals by filtration.

-

Wash the crystals with cold distilled water to remove residual acidic sophorolipids and other impurities.

-

Dry the purified this compound crystals. This method can yield lactonic sophorolipids with a purity of up to 99%.[10]

Analytical Techniques for Structural Elucidation

HPLC-MS is a powerful technique for the separation and identification of different sophorolipid congeners.

Typical HPLC-MS Parameters: [12][13]

-

Column: Reverse-phase C18 column (e.g., Accucore Vanquish C18+, 2.1 mm × 100 mm × 1.5 µm).[12]

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% formic acid.[12]

-

Gradient Example: 2% ACN for 3 min, 2–98% ACN over 42 min, hold at 98% ACN for 10 min, then return to initial conditions.[12]

-

Flow Rate: 0.3 mL/min.[12]

-

Detection: Electrospray ionization (ESI) in both positive and negative ion modes.

NMR spectroscopy is indispensable for the definitive structural elucidation of sophorolipid molecules. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed.

Sample Preparation and Analysis: [13][14]

-

Dissolve the purified sophorolipid sample in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra to identify the chemical shifts of protons and carbons, respectively.

-

Perform 2D NMR experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for determining the connectivity of different structural fragments, including the position of lactonization and acetylation.

-

Conclusion

The natural diversity of lactonic sophorolipids presents a rich source of novel bioactive compounds. A thorough understanding of their biosynthesis, structural variations, and appropriate analytical techniques is paramount for their successful exploitation in research and development. This guide provides a foundational overview to aid scientists in navigating the complexities of these fascinating molecules. Further research into the production of specific sophorolipid congeners through metabolic engineering and optimized fermentation strategies will undoubtedly unlock their full potential in various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Revision of the sophorolipid biosynthetic pathway in Starmerella bombicola based on new insights in the substrate profile of its lactone esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Revision of the sophorolipid biosynthetic pathway in Starmerella bombicola based on new insights in the substrate profile of its lactone esterase [biblio.ugent.be]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Production of Sophorolipid Biosurfactant by Insect Derived Novel Yeast Metschnikowia churdharensis f.a., sp. nov., and Its Antifungal Activity Against Plant and Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification of lactonic sophorolipids by crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Uncovering the fragmentation and separation characteristics of sophorolipid biosurfactants with LC-MS-ESI - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Updated component analysis method for naturally occurring sophorolipids from Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eprints.hud.ac.uk [eprints.hud.ac.uk]

An In-depth Technical Guide to the Self-Assembly and Aggregation Behavior of Lactonic Sophorolipids in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly and aggregation behavior of lactonic sophorolipids in aqueous solutions. Lactonic sophorolipids, a class of glycolipid biosurfactants produced by the yeast Starmerella bombicola, are gaining significant attention in various fields, including drug delivery, due to their biocompatibility, biodegradability, and unique self-assembly properties. This document details their molecular structure, aggregation characteristics, and the experimental methodologies used for their characterization, presenting quantitative data in a clear, comparative format.

Molecular Structure of Lactonic Sophorolipids

Lactonic sophorolipids are macrocyclic molecules composed of a hydrophilic sophorose head and a hydrophobic fatty acid tail. The sophorose moiety is a disaccharide of glucose. The fatty acid chain, typically containing 16 or 18 carbon atoms, is linked to the sophorose head. The defining feature of the lactonic form is the intramolecular esterification of the carboxylic acid group of the fatty acid to the 4''-hydroxyl group of the sophorose sugar, forming a lactone ring.[1][2][3][4] The sophorose head can also be acetylated at the 6' and/or 6'' positions, which influences the hydrophobicity and surface activity of the molecule.[4][5]

Self-Assembly and Aggregation in Aqueous Solution

The amphiphilic nature of lactonic sophorolipids drives their self-assembly into various supramolecular structures in aqueous solutions. Unlike their acidic counterparts which predominantly form micelles, lactonic sophorolipids exhibit a more complex aggregation behavior, primarily forming vesicles and other higher-order structures.[6][7] This is attributed to their increased hydrophobicity due to the closed lactone ring.[7]

The self-assembly is a concentration-dependent phenomenon. At low concentrations, lactonic sophorolipids form small unilamellar vesicles. As the concentration increases, these can transform into larger unilamellar vesicles and eventually into a disordered phase of tubules at higher concentrations.[7]

Quantitative Data on Aggregation Behavior

The following tables summarize key quantitative parameters characterizing the aggregation of lactonic sophorolipids in aqueous solutions. It is important to note that these values can be influenced by factors such as the specific fatty acid chain length, degree of acetylation, temperature, and pH of the solution.

Table 1: Critical Micelle Concentration (CMC) of Lactonic Sophorolipids

| Sophorolipid Type | CMC (mg/L) | Method | Reference |

| Diacetylated C18:1 Lactonic | ~366 | Not Specified | [8] |

| Lactonic Mixture (majorly C18:1) | 140 | Not Specified | [8] |

| Lactonic Mixture (majorly C18:2 and C18) | 250 | Not Specified | [8] |

| Stearic Acid Derived Lactonic | 35 | Not Specified | [8] |

Table 2: Vesicle Size and Zeta Potential of this compound Aggregates

| Sophorolipid Type | Aggregate Type | Hydrodynamic Radius (nm) | Zeta Potential (mV) | Conditions | Reference |

| This compound | Vesicles | 50 - 200 | Not Reported | Aqueous Solution | [9] |

| This compound | Vesicles | Not Reported | -30 to -50 | pH > 7 | [10] |

Experimental Protocols for Characterization

The study of the self-assembly and aggregation of lactonic sophorolipids relies on a suite of advanced analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, typically pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

-

This compound

-

Pyrene stock solution (e.g., 5 x 10-7 M in a suitable solvent like acetone or ethanol)[11]

-

High-purity water

-

Fluorometer

Procedure:

-

Prepare a series of aqueous solutions of the this compound with varying concentrations, bracketing the expected CMC.

-

To each sophorolipid solution, add a small, constant volume of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 2.5 x 10-7 M).[11] Ensure thorough mixing.

-

Incubate the samples in the dark to allow for equilibration.

-

Measure the fluorescence emission spectrum of each sample, typically with an excitation wavelength of around 335 nm.[12]

-

Record the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks of the pyrene emission spectrum.

-

Plot the ratio of the intensities (I1/I3) as a function of the logarithm of the sophorolipid concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the hydrophobic micellar environment.[11]

Dynamic Light Scattering (DLS) for Vesicle Size Analysis

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension to determine their hydrodynamic radius.

Materials:

-

Aqueous dispersion of this compound vesicles

-

DLS instrument

-

Cuvettes (disposable polystyrene or reusable glass)[13]

Procedure:

-

Prepare the sophorolipid dispersion at the desired concentration and filter it through an appropriate syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.

-

Transfer the sample to a clean, dust-free cuvette. A sample volume of 1-2 mL is typically required.[13][14]

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).[15]

-

Set the instrument parameters, including the solvent viscosity and refractive index, and the scattering angle.

-

Perform the measurement. The instrument's software will use an autocorrelation function to analyze the scattered light fluctuations and calculate the size distribution and average hydrodynamic radius of the vesicles.

-

It is recommended to perform multiple measurements and average the results to ensure reproducibility.[13]

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Vesicle Imaging

Cryo-TEM allows for the direct visualization of the morphology of self-assembled structures in their native, hydrated state by rapidly freezing the sample.

Materials:

-

Aqueous dispersion of this compound vesicles

-

TEM grid (e.g., copper grid with a holey carbon film)

-

Plunge-freezing apparatus

-

Liquid ethane and liquid nitrogen

-

Cryo-transmission electron microscope

Procedure:

-

Apply a small droplet (3-5 µL) of the sophorolipid dispersion to the TEM grid.

-

Blot the grid with filter paper to create a thin film of the solution across the holes of the carbon film.

-

Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the water, preserving the vesicle structures without ice crystal formation.

-

Transfer the vitrified grid to the cryo-TEM under liquid nitrogen temperature.

-

Image the sample at a low electron dose to minimize radiation damage. The resulting images will show the cross-sections of the vesicles.[16][17]

Small-Angle Neutron Scattering (SANS) for Structural Analysis

SANS is a powerful technique for determining the size, shape, and internal structure of aggregates in solution.

Materials:

-

This compound solution in a deuterated solvent (e.g., D2O) to enhance contrast.

-

SANS instrument

-

Quartz sample cells (cuvettes)

Procedure:

-

Prepare a series of sophorolipid solutions at different concentrations in the deuterated solvent.

-

Load the samples into the quartz cells.

-

Place the sample in the neutron beam of the SANS instrument.

-

Collect the scattering data at a range of scattering vectors (Q). The Q range is determined by the instrument configuration and the desired length scales to be probed.[18]

-

Measure the scattering from the pure solvent for background subtraction.

-

Analyze the resulting scattering curves by fitting them to appropriate models (e.g., vesicle, cylinder, or core-shell models) to extract structural parameters such as the radius of gyration, bilayer thickness, and aggregation number.[19]

Conclusion

Lactonic sophorolipids exhibit a rich and complex self-assembly behavior in aqueous solutions, predominantly forming vesicles and other higher-order structures in a concentration-dependent manner. Their unique aggregation properties, coupled with their biocompatibility, make them highly promising candidates for applications in drug delivery and nanotechnology. The characterization of these self-assembled structures requires a multi-technique approach, as detailed in this guide, to obtain a comprehensive understanding of their size, morphology, and structural organization. Further research into the influence of environmental factors such as pH, temperature, and ionic strength on the aggregation of lactonic sophorolipids will be crucial for the rational design and optimization of sophorolipid-based formulations for specific applications.

References

- 1. Sophorolipids—Bio-Based Antimicrobial Formulating Agents for Applications in Food and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijstr.org [ijstr.org]

- 4. Sophorolipid - Wikipedia [en.wikipedia.org]

- 5. Sophorolipids—Bio-Based Antimicrobial Formulating Agents for Applications in Food and Health [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Solution self-assembly of the sophorolipid biosurfactant and its mixture with anionic surfactant sodium dodecyl benzene sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. rsc.org [rsc.org]

- 13. rivm.nl [rivm.nl]

- 14. nanopartikel.info [nanopartikel.info]

- 15. static.igem.org [static.igem.org]

- 16. Optimization of cryo-electron microscopy for quantitative analysis of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ias.ac.in [ias.ac.in]

- 19. journals.aps.org [journals.aps.org]

Methodological & Application

Application of Lactonic Sophorolipid as a Natural Emulsifier in Food Formulations

Abstract: This document provides detailed application notes and protocols for the use of lactonic sophorolipid as a natural emulsifier in food formulations. It is intended for researchers, scientists, and professionals in the field of food science and drug development. These notes cover the physicochemical properties, emulsification performance, and stability of lactonic sophorolipids. Detailed experimental protocols for the preparation and characterization of oil-in-water emulsions are provided, along with a summary of key quantitative data.

Introduction

Sophorolipids are microbially-produced glycolipid biosurfactants that have garnered significant interest as natural alternatives to synthetic surfactants in the food industry.[1] They are produced by various non-pathogenic yeast species, most notably Starmerella bombicola.[2][3] Sophorolipids exist in two main forms: an acidic form and a lactonic form.[2] The lactonic form, in which the carboxylic acid group of the fatty acid tail is esterified to the sophorose head, is more hydrophobic and possesses excellent surface activity, making it a particularly effective emulsifier.[2][4] Due to their biodegradable and non-toxic nature, lactonic sophorolipids are promising clean-label ingredients for creating stable oil-in-water emulsions in a variety of food products.[1]

Physicochemical Properties and Emulsification Performance

Lactonic sophorolipids exhibit superior surface activity compared to their acidic counterparts.[2] Their amphiphilic structure, consisting of a hydrophilic sophorose head and a hydrophobic fatty acid tail, allows them to reduce the interfacial tension between oil and water, facilitating the formation and stabilization of emulsions.[2]

Key Performance Metrics

The emulsifying performance of lactonic sophorolipids can be quantified by several parameters, including the Emulsification Index (E24), Critical Micelle Concentration (CMC), and Hydrophilic-Lipophilic Balance (HLB). A lower CMC value indicates a more efficient surfactant, as less is needed to achieve significant surface tension reduction.[5] The HLB value provides an indication of the surfactant's affinity for oil or water and its suitability for creating oil-in-water (O/W) or water-in-oil (W/O) emulsions.

The following table summarizes the quantitative data on the emulsifying properties of lactonic sophorolipids from various studies.

| Parameter | Value | Oil Phase | Sophorolipid Source | Reference |

| Emulsification Index (E24) | 85% | Crude Oil | Candida tropicalis RA1 | [6] |

| 98% (stable for 168h) | Not specified | Rhodotorula babjevae YS3 | [6] | |

| 45.90% - 68.50% | Cosmetic Oils | Starmerella bombicola ATCC 22214 | [7] | |

| Critical Micelle Concentration (CMC) | 0.5% | - | Candida tropicalis RA1 | [6] |

| 46.4 mg/L | - | Candida sp. NRRL Y-27208 | [6] | |

| Higher than acidic form | - | General observation | [2][5] | |

| Hydrophilic-Lipophilic Balance (HLB) | ~6 | - | High this compound | Not directly cited |

| Surface Tension Reduction | to 30 mN/m | - | Candida tropicalis RA1 | [6] |

| to 33.0 ± 0.3 mN/m | - | Starmerella bombicola ATCC 22214 | [7] |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of oil-in-water emulsions using this compound.

Protocol for Preparation of Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable oil-in-water emulsion using this compound as the primary emulsifier.

Materials:

-

This compound

-

Food-grade vegetable oil (e.g., sunflower oil, olive oil, soybean oil)

-

Distilled or deionized water

-

High-shear homogenizer (e.g., rotor-stator or microfluidizer)

-

Beakers and magnetic stirrer

Procedure:

-

Preparation of the Aqueous Phase:

-

Disperse the desired concentration of this compound (e.g., 0.1% - 2.0% w/w) in distilled water.

-

Gently heat the mixture to 40-50°C while stirring to ensure complete dissolution of the sophorolipid.

-

-

Preparation of the Oil Phase:

-

Measure the desired amount of vegetable oil (e.g., 10% - 40% w/w of the total emulsion weight).

-

-

Pre-emulsification:

-

Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

-

Continue stirring for 10-15 minutes to form a coarse pre-emulsion.

-

-

Homogenization:

-

Transfer the pre-emulsion to a high-shear homogenizer.

-

Homogenize the mixture at a specified speed and duration (e.g., 5,000 - 10,000 rpm for 5-10 minutes for a rotor-stator homogenizer). The exact parameters will depend on the equipment and desired droplet size.

-

-

Cooling and Storage:

-

Cool the resulting emulsion to room temperature.

-

Store the emulsion in a sealed container for further analysis.

-

Protocol for Determination of Emulsification Index (E24)

Objective: To assess the emulsifying ability of this compound by measuring the stability of an emulsion after 24 hours.

Materials:

-

Prepared oil-in-water emulsion

-

Graduated test tubes with stoppers

-

Vortex mixer

Procedure:

-

Transfer a known volume (e.g., 10 mL) of the prepared emulsion into a graduated test tube.

-

Vortex the tube at high speed for 2 minutes to ensure thorough mixing.

-

Allow the tube to stand undisturbed at room temperature for 24 hours.

-

After 24 hours, measure the height of the emulsified layer and the total height of the liquid in the tube.

-

Calculate the Emulsification Index (E24) using the following formula:

E24 (%) = (Height of emulsified layer / Total height of liquid) x 100

Protocol for Emulsion Stability Analysis: Particle Size and Zeta Potential

Objective: To characterize the physical stability of the emulsion by measuring the droplet size distribution and surface charge over time.

Materials:

-

Prepared oil-in-water emulsion

-

Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

-

Cuvettes for the DLS instrument

-

Distilled water for dilution (if necessary)

Procedure:

-

Sample Preparation:

-

Immediately after preparation (t=0), and at specified time intervals (e.g., 1, 7, 14, and 30 days) of storage under controlled conditions (e.g., 4°C and 25°C), take an aliquot of the emulsion.

-

If required by the instrument, dilute the emulsion sample with distilled water to an appropriate concentration for DLS analysis. Ensure the dilution does not significantly alter the emulsion structure.

-

-

Particle Size Measurement:

-

Transfer the diluted sample into a suitable cuvette.

-

Place the cuvette in the DLS instrument and perform the particle size measurement according to the manufacturer's instructions.

-

Record the mean droplet diameter and the polydispersity index (PDI). A lower PDI indicates a more uniform droplet size distribution.

-

-

Zeta Potential Measurement:

-

Transfer the diluted sample into a specific folded capillary cell for zeta potential measurement.[8]

-

Place the cell in the instrument and measure the electrophoretic mobility.[8]

-

The instrument will calculate the zeta potential based on the electrophoretic mobility. A higher absolute zeta potential value (typically > |30| mV) indicates greater electrostatic repulsion between droplets and, therefore, higher stability.[9]

-

-

Data Analysis:

-

Compare the changes in mean droplet diameter, PDI, and zeta potential over the storage period. Significant changes in these parameters indicate emulsion instability (e.g., coalescence, flocculation, or creaming).[10]

-

Visualizations

The following diagrams illustrate the experimental workflow for evaluating this compound as a food emulsifier and the mechanism by which it stabilizes an oil-in-water emulsion.

Caption: Experimental workflow for preparing and evaluating oil-in-water emulsions stabilized by this compound.

Caption: Mechanism of oil-in-water emulsion stabilization by this compound at the oil-water interface.

Conclusion

Lactonic sophorolipids are highly effective natural emulsifiers for food applications. Their ability to form stable oil-in-water emulsions, coupled with their biodegradability and non-toxic profile, makes them a valuable ingredient for clean-label food formulations. The protocols provided in this document offer a framework for researchers and formulators to evaluate and utilize lactonic sophorolipids in the development of new and improved food products. Further research should focus on optimizing formulations with various food-grade oils and exploring the impact of processing conditions on emulsion stability.

References

- 1. researchgate.net [researchgate.net]

- 2. Sophorolipids—Bio-Based Antimicrobial Formulating Agents for Applications in Food and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. Characterisation and Application Studies of Sophorolipid Biosurfactant by Candida tropicalis RA1 - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. 2.7. Colloidal Particle Size and Zeta-Potential Methods [bio-protocol.org]

- 9. sketchviz.com [sketchviz.com]

- 10. 2.3. Particle Size and Zeta Potential Determination [bio-protocol.org]

Application Notes and Protocols: Lactonic Sophorolipid for Biofilm Disruption and Prevention

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents.[1][2] Lactonic sophorolipids (LSLs), a class of glycolipid biosurfactants produced by yeasts such as Starmerella bombicola, have emerged as promising agents for both the disruption of mature biofilms and the prevention of their formation.[1][3] These molecules exhibit multifaceted mechanisms of action, including direct antimicrobial effects, interference with cell adhesion, and degradation of the EPS matrix.[4][5][6] Furthermore, LSLs have demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant biofilm structures.[7]

These application notes provide a comprehensive overview of the use of lactonic sophorolipids in biofilm control, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for in vitro evaluation.

Mechanism of Action

Lactonic sophorolipids disrupt and prevent biofilms through a combination of physical and biological activities:

-

Cell Membrane Disruption: LSLs, being amphiphilic, can insert into the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately cell death.[3][4] This is a primary mode of their antimicrobial activity against planktonic and biofilm-embedded cells.

-

EPS Matrix Degradation: LSLs can weaken the structural integrity of the biofilm by interacting with and disrupting the EPS matrix, which is crucial for cell adhesion and biofilm stability.[6][8] This action exposes the embedded microorganisms to antimicrobial agents and the host immune system.

-

Inhibition of Adhesion: By altering the hydrophobicity of surfaces, LSLs can prevent the initial attachment of microorganisms, a critical first step in biofilm formation.[1][5]

-

Downregulation of Virulence Genes: In fungi such as Candida albicans, sophorolipids have been shown to downregulate the expression of genes involved in adhesion (e.g., ALS3, HWP1) and hyphal formation (ECE1), which are essential for biofilm development and pathogenesis.[9][10]

Quantitative Data on Biofilm Disruption and Prevention

The efficacy of lactonic sophorolipids in controlling biofilms has been quantified against various microorganisms. The following tables summarize key findings from the literature.

Table 1: Efficacy of Lactonic Sophorolipids in Biofilm Disruption

| Microorganism | Sophorolipid Concentration | Biofilm Reduction | Reference |

| Staphylococcus aureus ATCC 6538 | > 0.1% (w/v) | ~70% | [11] |

| Pseudomonas aeruginosa ATCC 10145 | > 0.1% (w/v) | ~75% | [11] |

| Candida albicans IHEM 2894 | > 0.1% (w/v) | ~80% | [11] |

| S. aureus ATCC 9144 | 0.01% (with 0.04% rhamnolipid) | Significant cell death | [12] |

| P. aeruginosa ATCC 15442 | 0.01% (with 0.04% rhamnolipid) | Significant cell death | [12] |

| S. aureus | 16 µg/mL (Honokiol-SL Micelles) | 71.73% | [13] |

Table 2: Efficacy of Lactonic Sophorolipids in Biofilm Prevention

| Microorganism | Sophorolipid Concentration | Biofilm Inhibition | Reference |

| Staphylococcus aureus | 0.025 - 0.1% (w/v) | 90-95% | [5][11] |

| Candida albicans | 0.025 - 0.1% (w/v) | 90-95% | [5][11] |

| S. aureus (on pre-coated silicone) | 0.8% (w/v) | 75% | [11] |

| C. albicans (on pre-coated silicone) | 0.8% (w/v) | 68-70% (after 24h) | [11] |

| S. aureus | 4 µg/mL (Honokiol-SL Micelles) | 91.10% | [13] |

Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Lactonic Sophorolipid

| Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Staphylococcus aureus | 0.05 | 0.20 | [4] |

| Pseudomonas aeruginosa | >2.00 | >2.00 | [4] |

| Oral Pathogens (S. mutans, S. oralis, etc.) | 0.1 - 0.4 | Not Reported | [14] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-biofilm properties of lactonic sophorolipids.

Protocol 1: Biofilm Disruption Assay (Crystal Violet Method)

This protocol quantifies the ability of lactonic sophorolipids to disrupt pre-formed biofilms.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial or fungal culture

-

Appropriate growth medium (e.g., Tryptic Soy Broth for bacteria, RPMI-1640 for fungi)

-

This compound (LSL) stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Inoculate the wells of a 96-well plate with 100 µL of microbial suspension (adjusted to a specific OD, e.g., 0.1 at 600 nm).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow biofilm formation.

-

-

Biofilm Treatment:

-

Gently remove the planktonic cells by washing the wells twice with 200 µL of PBS.

-

Add 100 µL of different concentrations of LSL solution (prepared in growth medium) to the wells. Include a negative control (medium only) and a positive control if available.

-

Incubate for a specified period (e.g., 24 hours) at 37°C.

-

-

Quantification:

-

Discard the LSL solution and wash the wells twice with PBS to remove dislodged cells.

-

Fix the remaining biofilm by adding 100 µL of methanol to each well and incubating for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilm by adding 100 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilize the bound dye by adding 100 µL of 30% acetic acid to each well.

-

Measure the absorbance at 595 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of biofilm disruption relative to the untreated control.

-

Protocol 2: Biofilm Prevention Assay

This protocol assesses the ability of lactonic sophorolipids to inhibit the initial formation of biofilms.

Materials:

-

Same as Protocol 1.

Procedure:

-

Co-incubation:

-

In the wells of a 96-well plate, add 50 µL of different concentrations of LSL solution.

-

Add 50 µL of the microbial suspension to each well.

-